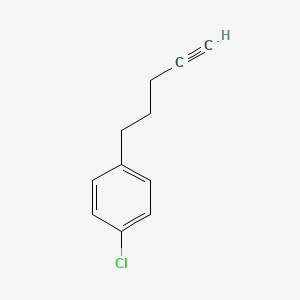

5-(4-Chlorophenyl)pent-1-yne

Description

Properties

Molecular Formula |

C11H11Cl |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

1-chloro-4-pent-4-ynylbenzene |

InChI |

InChI=1S/C11H11Cl/c1-2-3-4-5-10-6-8-11(12)9-7-10/h1,6-9H,3-5H2 |

InChI Key |

RAKBLEAYIVUDNK-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Imidazole Derivatives

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate

- Activity: Exhibits strong inhibitory effects on nuclear sirtuins (SIRT1-3) in non-small cell lung cancer (NSCLC) cell lines, with superior docking scores (Glide Score: -12.3) and binding energy (-65.2 kcal/mol) compared to other sirtuin inhibitors .

Furan and Thiophene Derivatives

5-(4-Chlorophenyl)furan-2-carbaldehyde (1a)

5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b)

Triazole Derivatives

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Antitumor Activity : Inhibits lung cancer (NCI-H522) cell growth by 68.09% (GP value), outperforming analogs with tetrahydrofuran or pyridinyl substituents .

- Mechanism : Acts as a c-Met kinase inhibitor, inducing apoptosis in multiple tumor lines (e.g., MCF-7, A549) .

Aliphatic and Aromatic Hybrid Compounds

Diphenyl-1,3,4-Oxadiazoles

5-(4-Nitrophenyl)-2-(4-Chlorophenyl)-1,3,4-oxadiazole (XIV)

Pyrazole Carboxamides

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridyl-methyl)-1H-pyrazole-3-carboxamide

- Synthesis : Prepared via condensation reactions in sulfoxide/toluene, highlighting stability under high-temperature conditions .

- Application : Investigated for breast cancer metastasis suppression, though specific activity data are pending .

Antifungal Tetrazole Derivatives

Acyl-Hydrazones (TH1–TH10)

- Activity :

- SAR : The tetrazole core enhances hydrogen bonding with fungal enzymes, while the 4-chlorophenyl group improves membrane permeability .

Comparative Data Tables

Key Research Findings

Heterocyclic vs. Aliphatic Systems : Heterocycles (e.g., imidazole, triazole) enhance target specificity in cancer and antifungal applications, while aliphatic chains (e.g., oxadiazoles) improve CNS bioavailability .

Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) amplify biological activity by modulating electronic and steric properties .

Synthetic Feasibility : Furan and thiophene derivatives are synthetically accessible but vary in yield based on solvent choice (water vs. DMSO) .

Q & A

Q. What synthetic methodologies are effective for preparing 5-(4-Chlorophenyl)pent-1-yne with high purity?

The compound can be synthesized via photoredox-catalyzed alkynylation reactions. For example, cesium carboxylates and ethynylbenziodoxolone (EBX) reagents under blue-light irradiation in degassed dichloromethane yield alkynylated products with high regioselectivity. Column chromatography (SiO₂, pentane) is recommended for purification . Additionally, hydrolysis of ester intermediates (e.g., methyl or ethyl derivatives) in the presence of sodium hydride can optimize yield, as seen in analogous syntheses of chlorophenyl-containing cyclopentanones .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming functional groups and structural integrity. Thin-layer chromatography (TLC) is useful for monitoring reaction progress, while high-resolution mass spectrometry (HRMS) validates molecular weight. For example, FT-IR peaks near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch) are diagnostic .

Q. How should this compound be stored to ensure stability?

The compound should be stored in inert atmospheres (argon or nitrogen) at low temperatures (-20°C) to prevent alkyne oxidation or decomposition. Solvent choice (e.g., anhydrous dichloromethane) and avoidance of protic or oxidizing agents are critical, as demonstrated in studies of similar alkynes .

Q. What common impurities arise during synthesis, and how can they be resolved?

Side products like unreacted starting materials or regioisomers may form. Column chromatography (pentane/ethyl acetate gradients) effectively separates these impurities. For instance, analogous syntheses report Rf values of 0.3 for purified alkynylated products on SiO₂ .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Density Functional Theory (DFT) studies on similar chlorophenyl-alkynes reveal that the electron-withdrawing chlorine substituent enhances electrophilicity at the alkyne terminus, favoring Sonogashira or Huisgen cycloaddition reactions. HOMO-LUMO gaps calculated via Gaussian software predict reactivity trends .

Q. What mechanistic insights explain the regioselectivity of this compound in photoredox reactions?

Transient absorption spectroscopy and kinetic studies suggest that radical intermediates formed under blue-light irradiation preferentially attack the alkyne’s terminal position. Spin density maps from DFT align with experimental yields of 78% for terminal alkynylation .

Q. Can computational models predict the biological activity of this compound derivatives?

Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models, parameterized with DFT-optimized geometries, can predict interactions with enzymes like cytochrome P450. For example, chlorophenyl moieties in agrochemical intermediates show strong binding to fungal sterol biosynthesis targets .

Q. How does the chlorophenyl group enhance the utility of this compound in agrochemical intermediates?

The 4-chlorophenyl group improves lipophilicity and target binding in fungicides like metconazole. Its electron-deficient nature stabilizes transition states in cyclization reactions, as observed in the synthesis of 2,2-dimethylcyclopentanone intermediates .

Contradictions and Data Gaps

- Synthetic Yield Variability: reports 78% yield for a structurally similar alkyne, while emphasizes hydrolysis-dependent optimization. Researchers should evaluate solvent polarity and catalyst loading to reconcile these differences.

- Spectroscopic Assignments: Discrepancies in FT-IR peak positions (e.g., C≡C stretches) between and suggest solvent-dependent shifts, necessitating calibration with deuterated solvents.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.